molecular formula C13H21NO B13220148 1-(3-Methoxyphenyl)hexan-1-amine

1-(3-Methoxyphenyl)hexan-1-amine

Cat. No.: B13220148
M. Wt: 207.31 g/mol
InChI Key: ZUPASUYBPSNLKB-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)hexan-1-amine ( 1248941-80-1) is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. This amine features a hexylamine chain attached to a meta-methoxyphenyl ring system, making it a valuable intermediate in organic synthesis and medicinal chemistry research. As a secondary amine, this compound serves as a versatile building block for the formation of carbon-nitrogen bonds, a crucial transformation in the development of nitrogen-containing molecules. The methoxyphenyl subgroup is a common pharmacophore found in compounds with various biological activities. Consequently, researchers may utilize this compound in the synthesis and design of novel molecules for pharmacological screening. Its structure suggests potential application as a precursor in hydroamination reactions, which are atom-efficient methods for C–N bond formation catalyzed by transition metals. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions. For specific storage and handling information, please refer to the safety data sheet.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(3-methoxyphenyl)hexan-1-amine

InChI

InChI=1S/C13H21NO/c1-3-4-5-9-13(14)11-7-6-8-12(10-11)15-2/h6-8,10,13H,3-5,9,14H2,1-2H3

InChI Key

ZUPASUYBPSNLKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-methoxyphenylacetonitrile with hexylamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds .

Scientific Research Applications

Scientific Research Applications of 1-(3-Methoxyphenyl)hexan-1-amine

This compound is a chemical compound with diverse applications in scientific research, spanning across chemistry, biology, medicine, and industry. Its primary applications revolve around its role as an intermediate in synthesizing complex organic molecules and its potential biological activities. The compound's mechanism of action involves interactions with specific molecular targets, where the amine group can form hydrogen bonds with biological molecules, and the methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their activity and modulating biochemical pathways.

Chemistry

In chemistry, this compound serves as a crucial building block in synthesizing complex organic molecules. It is also utilized as a chiral auxiliary in asymmetric synthesis, enabling the creation of molecules with specific spatial arrangements. The compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Types of Reactions:

  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert it into different amine derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Biology

The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Researchers explore its interactions with various biomolecules to understand its effects on biological systems.

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent for various diseases and as a precursor for pharmaceutical compounds. For instance, (R)-1-(3-methoxyphenyl)ethanol, a related compound, is used to prepare (S)-1-(3-methoxyphenyl)ethylamine, a key intermediate in the synthesis of (S)-rivastigmine, a drug used to treat Parkinson’s and Alzheimer’s diseases .

Industry

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)hexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 1-(3-Methoxyphenyl)hexan-1-amine and its analogues:

Compound Name Molecular Formula Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C13H21NO 3-OCH3 207.32 Precursor for anti-inflammatory agents
1-(2-Fluorophenyl)hexan-1-amine HCl C12H17ClFN 2-F 231.74 Discontinued; potential CNS activity
1-(3,4-Diethoxyphenyl)hexan-1-amine C16H27NO2 3-OCH2CH3, 4-OCH2CH3 265.39 Increased lipophilicity; research use
1-(4-Methoxynaphthalen-1-yl)hexan-1-amine C17H23NO 4-OCH3 (naphthalene) 257.37 Enhanced aromaticity; photostability
3-Methoxyeticyclidin (N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine) C15H23NO 3-OCH3 (cyclohexyl-adjacent) 233.35 Psychoactive properties; NMDA receptor modulation

Substituent Effects on Bioactivity and Physicochemical Properties

  • Methoxy Group Position : The 3-methoxy substitution in this compound is critical for its role in forming hydrogen bonds or π-π interactions in drug-receptor complexes. For instance, thiazole derivatives synthesized from 3-methoxyphenyl precursors showed significant anti-inflammatory activity (e.g., 65% yield in carrageenan-induced rat paw edema models) .
  • Halogen vs. Fluorinated analogues are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .
  • Extended Aromatic Systems : The naphthalene moiety in 1-(4-Methoxynaphthalen-1-yl)hexan-1-amine increases aromatic surface area, enhancing UV absorption and stability, which is advantageous in photodynamic therapies or fluorescent probes .
  • Cyclohexyl Modifications : Analogues like 3-Methoxyeticyclidin incorporate a cyclohexyl ring, which rigidifies the structure and modifies receptor binding kinetics, as seen in its NMDA receptor antagonism .

Biological Activity

1-(3-Methoxyphenyl)hexan-1-amine, also known as a methoxy-substituted phenyl amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a hexane chain attached to a methoxy-substituted phenyl group. The presence of the amine group allows for hydrogen bonding with biological molecules, while the methoxyphenyl moiety can interact with hydrophobic pockets in proteins. These interactions are crucial for the compound's biological activity.

The mechanism of action for this compound involves several key interactions:

  • Hydrogen Bonding : The amine group can form hydrogen bonds with various biological targets, influencing enzyme activity and receptor binding.
  • Hydrophobic Interactions : The methoxyphenyl group facilitates interactions with lipid membranes and hydrophobic regions of proteins, potentially altering their functionality.
  • Biochemical Pathways Modulation : These interactions may modulate various biochemical pathways, contributing to the compound’s pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that similar compounds exhibit selective activity against pathogens like Chlamydia, suggesting potential antimicrobial properties for this compound .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is a common mechanism for many therapeutic agents. This inhibition could affect metabolic pathways relevant to disease processes.
  • Therapeutic Potential : Ongoing research is exploring its potential as a therapeutic agent for various diseases, including infections and possibly cancer .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSelective against Chlamydia
Enzyme InhibitionPotential to inhibit key metabolic enzymes
Therapeutic ApplicationsInvestigated for use in treating infections

Case Study: Antichlamydial Activity

In a specific study examining compounds related to this compound, researchers found that derivatives showed significant activity against Chlamydia at lower concentrations compared to traditional antibiotics like spectinomycin. This suggests that the compound could be a candidate for further development as an antichlamydial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesUnique Properties
1-HexanamineAliphatic amine without phenyl groupLacks specific interactions from phenyl
3-MethoxyphenylacetonitrileContains methoxy group but no amineDifferent pharmacological profile
1-(4-Methoxyphenyl)hexan-1-amineSimilar structure but different substitutionPotentially different biological activity

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